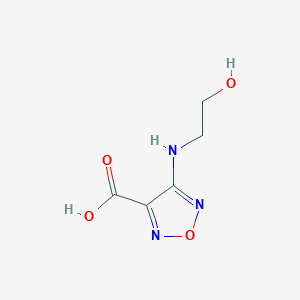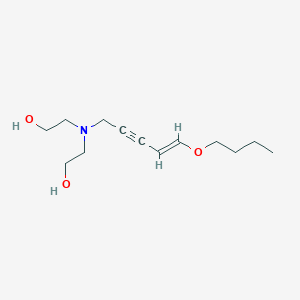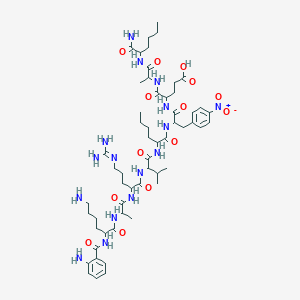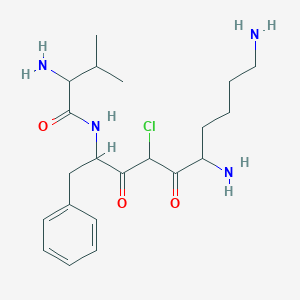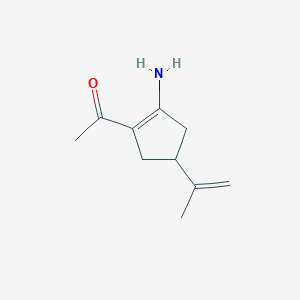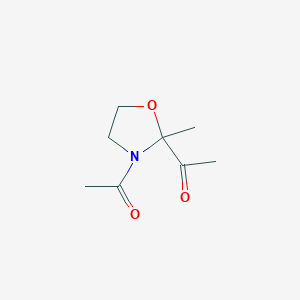
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone, also known as AMOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as DNA topoisomerase II and protein kinase B. Additionally, 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone may induce apoptosis by activating caspase-3 and caspase-9, which are involved in the cleavage of various proteins.
Biochemical and Physiological Effects
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is an important antioxidant. Additionally, 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has several advantages for lab experiments. It is easy to synthesize, and the yield is generally high. Additionally, 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has been found to exhibit significant biological activity at low concentrations, which makes it a cost-effective option for research. However, one limitation of using 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone in lab experiments is that it is relatively unstable and can degrade over time, which may affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone. One potential area of focus is the development of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies on the mechanism of action of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone may provide insights into its potential use in other areas, such as neurodegenerative diseases and autoimmune disorders. Furthermore, the synthesis of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone derivatives with improved stability and biological activity may open up new avenues for research.
Synthesemethoden
The synthesis of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone can be achieved through various methods, including the reaction of 3-amino-2-methyl-1,3-oxazolidine with acetic anhydride, followed by the addition of ethyl chloroformate. Another method involves the reaction of 3-amino-2-methyl-1,3-oxazolidine with acetyl chloride, followed by the addition of sodium hydride and ethyl chloroformate. The yield of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone obtained from these methods is generally high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone's antitumor activity is believed to be attributed to its ability to induce apoptosis, inhibit cell proliferation, and disrupt the mitochondrial membrane potential.
In addition to its antitumor activity, 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has also been found to exhibit antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains, including Candida albicans and Aspergillus niger.
Eigenschaften
CAS-Nummer |
141916-15-6 |
|---|---|
Produktname |
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
1-(3-acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C8H13NO3/c1-6(10)8(3)9(7(2)11)4-5-12-8/h4-5H2,1-3H3 |
InChI-Schlüssel |
VDHDTDBOUINLAC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(N(CCO1)C(=O)C)C |
Kanonische SMILES |
CC(=O)C1(N(CCO1)C(=O)C)C |
Synonyme |
Oxazolidine, 2,3-diacetyl-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)

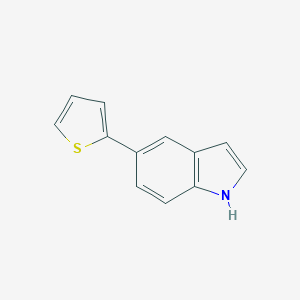


![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)

